molecular formula H2MgO2 B1148283 Milk of magnesia CAS No. 1909-42-8

Milk of magnesia

Cat. No. B1148283
CAS RN: 1909-42-8
M. Wt: 58.32
InChI Key:
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Patent
US07419643B1

Procedure details

In lieu of a limestone or lime-based scrubbing system, flue gas containing sulfur dioxide may be treated by passing it through a scrubbing unit that utilizes a magnesium-containing scrubbing agent, e.g., a magnesium hydroxide slurry. The magnesium hydroxide reacts with sulfur dioxide to produce magnesium sulfite and magnesium bisulfite. The magnesium hydroxide slurry also reacts with hydrochloric acid in the flue gas, producing magnesium chloride, although there is very little hydrochloric acid in the flue gas compared to sulfur dioxide. The following chemical reactions occur in the scrubbing unit: SO2+Mg(OH)2→MgSO3+H2O  (1) H2O+SO2+MgSO3→Mg(HSO3)2  (2) Mg(HSO3)2+Mg(OH)2→2MgSO3  (3) 2HCl+Mg(OH)2→MgCl2+2H2O  (4)
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|

Inputs

Step One
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[OH-].[Mg+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may be treated
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07419643B1

Procedure details

In lieu of a limestone or lime-based scrubbing system, flue gas containing sulfur dioxide may be treated by passing it through a scrubbing unit that utilizes a magnesium-containing scrubbing agent, e.g., a magnesium hydroxide slurry. The magnesium hydroxide reacts with sulfur dioxide to produce magnesium sulfite and magnesium bisulfite. The magnesium hydroxide slurry also reacts with hydrochloric acid in the flue gas, producing magnesium chloride, although there is very little hydrochloric acid in the flue gas compared to sulfur dioxide. The following chemical reactions occur in the scrubbing unit: SO2+Mg(OH)2→MgSO3+H2O  (1) H2O+SO2+MgSO3→Mg(HSO3)2  (2) Mg(HSO3)2+Mg(OH)2→2MgSO3  (3) 2HCl+Mg(OH)2→MgCl2+2H2O  (4)
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[Mg:4].[OH-:5].[OH-].[Mg+2]>>[S:1]([O-:5])([O-:3])=[O:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2].[Mg+2:4].[S:1](=[O:5])([OH:3])[O-:2] |f:2.3.4,5.6,7.8.9|

Inputs

Step One
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[OH-].[Mg+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may be treated
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
S([O-])(O)=O.[Mg+2].S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.